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molecular formula C12H16O3 B2670298 3-[2-(Propan-2-yl)phenoxy]propanoic acid CAS No. 844849-89-4

3-[2-(Propan-2-yl)phenoxy]propanoic acid

Cat. No. B2670298
M. Wt: 208.257
InChI Key: FHVPBNGWHCBGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601746B2

Procedure details

3-(2-Isopropylphenoxy)propionic acid tert-butyl ester (10) (4.3 g) was dissolved in dichloromethane (40 mL), and to the mixture was added trifluoroacetic acid (4 mL). The reaction mixture was stirred at room temperature for 3 h, and evaporated. The obtained residue was purified by column chromatography (hexane:ethyl acetate=4:1) to obtain the compound (11) 3.14 g.
Name
3-(2-Isopropylphenoxy)propionic acid tert-butyl ester
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[O:6][CH2:7][CH2:8][C:9]([O:11]C(C)(C)C)=[O:10])([CH3:3])[CH3:2].FC(F)(F)C(O)=O>ClCCl>[CH:1]([C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[O:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10])([CH3:3])[CH3:2]

Inputs

Step One
Name
3-(2-Isopropylphenoxy)propionic acid tert-butyl ester
Quantity
4.3 g
Type
reactant
Smiles
C(C)(C)C1=C(OCCC(=O)OC(C)(C)C)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)C1=C(OCCC(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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